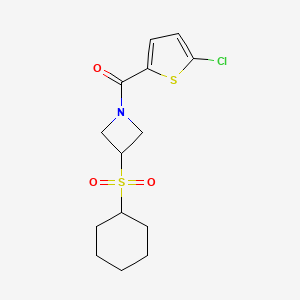![molecular formula C10H17ClF2N2O B2732200 2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide CAS No. 2411285-99-7](/img/structure/B2732200.png)
2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It is a selective inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathways of cytokine receptors. CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of rheumatoid arthritis, psoriasis, and other autoimmune diseases.
Mécanisme D'action
2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide selectively inhibits JAK3, which is a key enzyme involved in the signaling pathways of cytokine receptors. JAK3 is primarily expressed in immune cells and plays a crucial role in the development and function of these cells. By inhibiting JAK3, this compound can suppress the immune response and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-6, and interferon-gamma. This compound can also inhibit the proliferation of T cells and B cells, which are key components of the immune response. In addition, this compound can prevent the activation of dendritic cells, which are important antigen-presenting cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide has several advantages for use in lab experiments. It is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune cell function. This compound has also been shown to have a good safety profile in preclinical and clinical studies. However, this compound has some limitations for lab experiments. It is a small molecule drug, which means that it may have off-target effects on other enzymes or receptors. In addition, this compound may not be suitable for long-term studies, as prolonged inhibition of JAK3 may have adverse effects on immune function.
Orientations Futures
There are several future directions for the research and development of 2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide. One direction is to explore its potential use in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another direction is to investigate its potential use in combination with other immunosuppressive drugs for the treatment of autoimmune diseases. Additionally, further studies are needed to understand the long-term effects of JAK3 inhibition and to identify any potential adverse effects. Finally, there is a need to develop more selective JAK3 inhibitors that have fewer off-target effects.
Méthodes De Synthèse
2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-aminoethyl cyclopropane carboxylate with 2,2-difluoroethylamine to give the intermediate compound. This intermediate is then reacted with 2-chloropropionyl chloride to yield the final product, this compound.
Applications De Recherche Scientifique
2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. It has been shown to be effective in reducing the production of pro-inflammatory cytokines and suppressing the immune response. This compound has also been studied for its potential use in organ transplantation, as it can prevent rejection by suppressing the immune response.
Propriétés
IUPAC Name |
2-chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClF2N2O/c1-7(11)10(16)14-4-5-15(6-9(12)13)8-2-3-8/h7-9H,2-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFGBSHUMHNOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN(CC(F)F)C1CC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

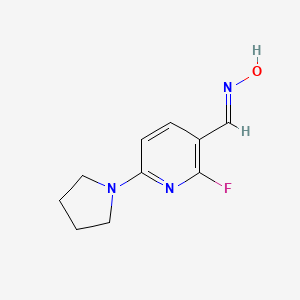
![8-(4-fluorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732119.png)
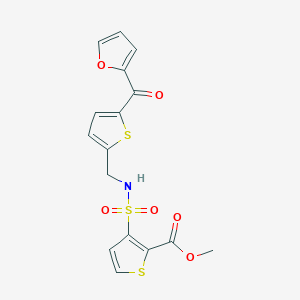
![2-(4-Methylpiperidin-1-yl)pyridazino[6,1-b]quinazolin-10-one](/img/structure/B2732121.png)
![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2732122.png)
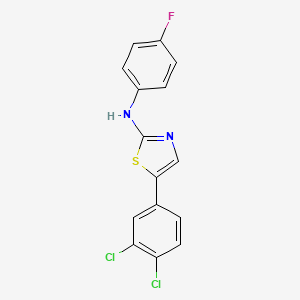
![3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2732124.png)
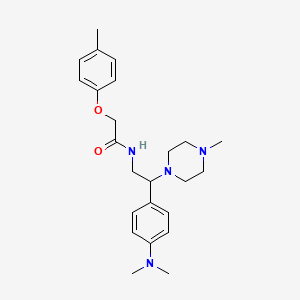
![2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2732126.png)
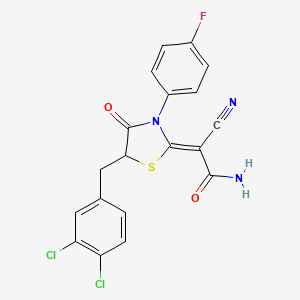
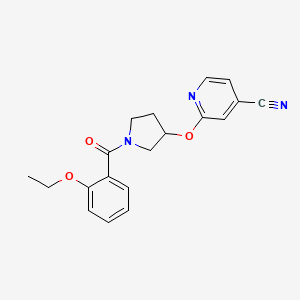
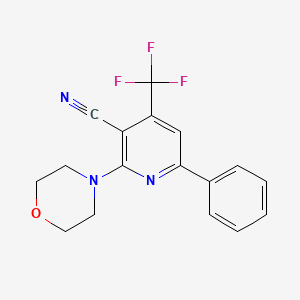
![2-[2-(4-Chloro-3,5-dimethylphenoxy)acetamido]acetic acid](/img/structure/B2732134.png)
